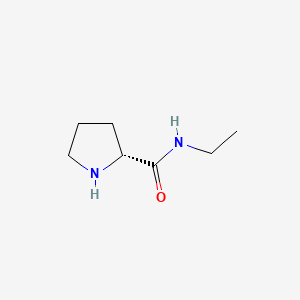

(R)-N-ethylpyrrolidine-2-carboxamide

Description

(R)-N-ethylpyrrolidine-2-carboxamide belongs to the class of proline derivatives. medchemexpress.com Its core structure, the pyrrolidine (B122466) ring, is a five-membered non-aromatic nitrogen heterocycle that is a ubiquitous feature in a vast array of biologically active natural products and synthetic compounds. nih.govacs.org The presence of the carboxamide group at the 2-position and an ethyl substituent on the nitrogen atom further defines its chemical character and potential reactivity. The specific "(R)" designation indicates a precise three-dimensional arrangement of atoms, a feature known as chirality, which is of paramount importance in its chemical and biological interactions.

Table 1: Chemical Properties of Related Pyrrolidine Compounds Note: Specific experimental data for this compound is not widely published. The table below provides data for closely related compounds to offer a chemical context.

| Property | Pyrrolidine-2-carboxamide (B126068) | 1-Ethyl-2-pyrrolidinone |

| Molecular Formula | C₅H₁₀N₂O nih.gov | C₆H₁₁NO chemicalbook.com |

| Molecular Weight | 114.15 g/mol nih.gov | 113.16 g/mol chemicalbook.com |

| Boiling Point | Not specified | 97 °C at 20 mmHg chemicalbook.com |

| Density | Not specified | 0.992 g/mL at 25 °C chemicalbook.com |

| Solubility in Water | >17.1 µg/mL nih.gov | 1000 g/L at 23 °C chemicalbook.com |

| CAS Number | 58274-20-7 nih.gov | 2687-91-4 chemicalbook.com |

The pyrrolidine scaffold is one of the most prevalent nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov This widespread use underscores its value as a "privileged scaffold" in medicinal chemistry and drug design. nih.gov

In the realm of asymmetric synthesis , chiral pyrrolidine derivatives are extensively used as powerful organocatalysts. nih.gov The natural amino acid L-proline, which shares the pyrrolidine ring, is a foundational organocatalyst. nih.govresearchgate.net Its secondary amine can form enamines with carbonyl compounds, while the carboxylic acid group can direct incoming reagents, thereby controlling the stereochemical outcome of a reaction. nih.gov Derivatives of this scaffold, such as diarylprolinol silyl (B83357) ethers, are used to catalyze key reactions like asymmetric Michael additions and Diels-Alder cycloadditions, enabling the construction of complex molecules with high enantioselectivity. nih.govresearchgate.net The pyrrolidine-2-carboxamide structure is integral to the design of novel catalysts, including C2-symmetric squaramides that have proven effective in asymmetric Michael reactions. rsc.org These catalysts are often recyclable, aligning with the principles of green chemistry. nih.govrsc.org

In medicinal chemistry , the pyrrolidine-2-carboxamide core is a key structural motif in the development of therapeutic agents. nih.govacs.org Researchers have identified pyrrolidine carboxamides as a novel class of potent inhibitors for enzymes like the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a critical target for tuberculosis treatment. nih.govacs.org The synthesis of libraries of these compounds allows for the rapid screening and optimization of inhibitor potency. nih.gov Furthermore, the pyrrolidine scaffold is central to the development of inhibitors for neuronal nitric oxide synthase (nNOS), which are being investigated for treating neurodegenerative diseases. nih.govresearchgate.net The modular nature of the scaffold allows for systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry with profound implications for biological activity. soton.ac.uk The pyrrolidine ring can possess up to four stereogenic centers, meaning it can exist as multiple stereoisomers. nih.gov The specific spatial arrangement of substituents on the chiral centers dramatically influences how the molecule interacts with its biological targets, which are themselves chiral environments (e.g., enzymes and receptors). nih.gov

The impact of chirality is evident in the distinct biological activities observed between enantiomers (non-superimposable mirror images) of a drug. For instance, in the development of pyrrolidine-based inhibitors, it is often found that only one enantiomer is active against the target enzyme. nih.gov This stereoselectivity is crucial; the "wrong" enantiomer may be inactive or, in some cases, cause unwanted side effects. soton.ac.uk Research has shown that subtle changes, such as the orientation of a methyl group on the pyrrolidine ring, can completely alter a compound's pharmacological profile, for example, by promoting pure antagonist activity at a specific receptor. nih.gov

In chemical synthesis, controlling chirality is a primary objective. The use of chiral pyrrolidine-based catalysts is a direct application of this principle, where the catalyst's chirality directs the formation of a specific enantiomer of the product. nih.govacs.org The development of biocatalytic methods, using engineered enzymes like cytochrome P411 variants, represents a frontier in creating chiral pyrrolidines through highly selective intramolecular C-H amination. acs.org This precise control over stereochemistry is essential for producing enantiomerically pure compounds for both catalytic applications and pharmaceutical development, ensuring reproducibility and efficacy in research. acs.orgsoton.ac.uk

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H14N2O |

|---|---|

Poids moléculaire |

142.20 g/mol |

Nom IUPAC |

(2R)-N-ethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1 |

Clé InChI |

KACAMSDOZKVKNP-ZCFIWIBFSA-N |

SMILES isomérique |

CCNC(=O)[C@H]1CCCN1 |

SMILES canonique |

CCNC(=O)C1CCCN1 |

Origine du produit |

United States |

Synthetic Methodologies for R N Ethylpyrrolidine 2 Carboxamide

Stereoselective Synthesis from Chiral Precursors

The most direct route to enantiomerically pure (R)-N-ethylpyrrolidine-2-carboxamide involves the use of (R)-proline as a chiral starting material. This approach leverages the inherent stereochemistry of the natural amino acid to ensure the desired configuration in the final product.

Aminolysis, the reaction of a carboxylic acid derivative with an amine to form an amide, is a fundamental strategy for synthesizing this compound from (R)-proline.

A traditional and widely practiced approach involves a multi-stage synthesis. researchgate.net This method begins with the protection of the secondary amine of (R)-proline, commonly using protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z). The carboxylic acid group is then activated to facilitate amide bond formation. A common activation method is the conversion of the carboxylic acid to an acid chloride, for instance, by using thionyl chloride or phosphorus pentachloride. nih.govrroij.com The activated (R)-proline derivative is subsequently reacted with ethylamine (B1201723) to form the N-ethyl amide. The final step involves the removal of the protecting group to yield the target compound.

| Method | Key Reagents | Number of Steps | Key Features | Reference |

|---|---|---|---|---|

| Traditional Multi-Step Synthesis | 1. Protecting Agent (e.g., Boc-anhydride) 2. Activating Agent (e.g., SOCl₂) 3. Ethylamine 4. Deprotecting Agent (e.g., TFA) | Multiple (Protection, Activation, Amidation, Deprotection) | Robust and well-established; allows for purification of intermediates. | researchgate.netrroij.com |

| One-Step Silyl-Mediated Synthesis | Dichlorodimethylsilane, Ethylamine Hydrochloride | One | Highly efficient; avoids protection/deprotection; suitable for large-scale synthesis. | researchgate.netosi.lv |

Reductive amidation refers to the direct conversion of a carboxylic acid to an amide. While the term more commonly describes the formation of an amine from a carbonyl compound and an amine (reductive amination), specific one-pot methods exist for the direct amidation of carboxylic acids.

One such practical approach involves a silane-mediated reaction. rsc.org In this type of transformation, the carboxylic acid ((R)-proline) is reacted directly with the amine (ethylamine) in the presence of a silane (B1218182), such as phenylsilane. The silane facilitates the amidation, which is then followed by a reduction step in the same pot, often catalyzed by a metal species like zinc acetate. rsc.org This methodology is notable for its operational simplicity and applicability to a wide range of substrates. For the specific synthesis of this compound, the reaction would be stopped after the initial amidation step is complete, before the amide itself is reduced. This strategy provides a convergent and efficient route from the parent amino acid to the desired amide.

| Strategy | Key Reagents | Mechanism Principle | Reference |

|---|---|---|---|

| Silane-Mediated Amidation | (R)-Proline, Ethylamine, Phenylsilane | In-situ activation of the carboxylic acid by the silane reagent, followed by nucleophilic attack by the amine to form the amide. | rsc.org |

Approaches to Racemic N-ethylpyrrolidine-2-carboxamide and Subsequent Chiral Resolution Techniques

An alternative to stereoselective synthesis is the preparation of a racemic mixture of N-ethylpyrrolidine-2-carboxamide, followed by the separation of the (R) and (S) enantiomers.

The synthesis of the racemic compound is straightforward and utilizes the same amidation chemistries described previously (Section 2.1.1), with the key difference being the use of racemic proline as the starting material. rroij.comresearchgate.net

Once the racemic mixture is obtained, chiral resolution is employed to isolate the desired (R)-enantiomer. Several techniques are applicable for the resolution of chiral carboxamides.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. Columns such as Chiralpak are designed with chiral selectors that interact diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. researchgate.net This technique can be applied on both analytical and preparative scales.

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral catalyst or reagent that preferentially reacts with one enantiomer over the other. whiterose.ac.uk For example, an enzyme or a chiral metal complex could be used to selectively hydrolyze or modify the (S)-enantiomer, allowing the unreacted (R)-enantiomer to be recovered in high enantiomeric purity. nih.gov

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric adducts or salts. nih.gov Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomer. For N-ethylpyrrolidine-2-carboxamide, a chiral acid could be used to form diastereomeric salts with the basic pyrrolidine (B122466) nitrogen.

| Technique | Principle | Typical Implementation | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Passing a solution of the racemate through an HPLC column packed with a chiral material (e.g., Chiralpak). | researchgate.net |

| Kinetic Resolution | One enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer enriched. | Enzymatic hydrolysis or asymmetric catalysis. | whiterose.ac.uknih.gov |

| Diastereomeric Salt Formation | Conversion of the enantiomeric mixture into diastereomers, which have different physical properties and can be separated. | Reaction with a chiral acid or base (resolving agent), followed by fractional crystallization and removal of the agent. | nih.gov |

Stereochemical Aspects and Chiral Purity Determination of R N Ethylpyrrolidine 2 Carboxamide

Confirmation of (2R) Stereochemistry through Synthetic Pathways and Characterization

The absolute stereochemistry of chiral molecules is fundamentally determined by the synthetic route employed, originating from a stereochemically defined precursor. For (R)-N-ethylpyrrolidine-2-carboxamide, the synthesis typically begins with a chiral pool starting material, most commonly L-proline, which possesses the desired (S) configuration at the C-2 position. The change in designation from (S) in proline to (R) in the final product is a result of the Cahn-Ingold-Prelog priority rules, where the carboxamide group has a different priority than the carboxylic acid group, not a change in the spatial arrangement of the atoms.

A common synthetic pathway involves the activation of the carboxylic acid of a protected L-proline derivative, followed by coupling with ethylamine (B1201723). For instance, N-protected L-proline can be reacted with coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) to form an active ester, which then readily reacts with ethylamine to form the amide bond. nih.gov Subsequent removal of the protecting group yields the target compound.

Confirmation of the synthesized compound's structure and, crucially, the retention of its stereochemistry is achieved through various spectroscopic and analytical techniques. researchgate.net High-resolution mass spectrometry (HRMS) confirms the elemental composition, while elemental analysis provides the percentage composition of elements. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for structural elucidation. nih.gov ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity of the ethyl group to the amide nitrogen and the integrity of the pyrrolidine (B122466) ring. nih.gov

While these methods confirm the chemical structure, definitive proof of the (2R) stereochemistry often requires X-ray crystallography of a suitable crystalline derivative. This technique provides the precise three-dimensional arrangement of atoms in space, unequivocally establishing the absolute configuration. In the absence of a crystal structure, stereochemistry can be inferred by the stereospecificity of the synthetic route from the known chiral precursor and by comparing the optical rotation of the product with literature values.

Table 1: Representative Spectroscopic Data for a Pyrrolidine-2-Carboxamide (B126068) Analogue The following table provides an example of typical characterization data for a related N-substituted pyrrolidine-2-carboxamide derivative, as specific data for the title compound is not detailed in the provided search results. nih.gov

| Analysis Type | Data |

| Appearance | White solid |

| IR (cm⁻¹) | 1667 (C=O, amide), 3355 (N-H) |

| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 1.35 (d, 3H), 1.47–1.82 (m, 4H), 2.42 (s, 3H), 3.12–3.44 (m, 2H), 4.14 (dd, 1H), 4.44 (p, 1H), 7.37–7.77 (m, aromatic H), 8.31 (d, 1H), 10.03 (s, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | 18.5, 21.5, 24.6, 31.3, 49.4, 49.6, 61.5, 121.2, 127.4, 127.7, 129.1, 130.3, 134.4, 138.2, 144.1, 177.5 (C=O) |

Advanced Methods for Enantiomeric Separation and Purity Analysis

Ensuring the chiral purity of a single-enantiomer compound like this compound is critical. Advanced analytical techniques are employed to separate and quantify the desired enantiomer from its unwanted counterpart, (S)-N-ethylpyrrolidine-2-carboxamide. The most powerful and widely used method for this purpose is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC utilizes a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral selector on the stationary phase. These diastereomeric complexes have different energies and stabilities, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. researchgate.net

For compounds like N-substituted pyrrolidine carboxamides, polysaccharide-based CSPs (e.g., Chiralpak IA) are often effective. researchgate.net The selection of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol like ethanol (B145695) or isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.net

In some cases, to improve separation and detection, a pre-column derivatization strategy is employed. researchgate.net This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be more easily separated on a standard, non-chiral HPLC column. For example, a related compound, 2-(aminomethyl)-1-ethylpyrrolidine, was successfully separated after derivatization with 4-nitrobenzoic acid. researchgate.net The developed analytical method must be validated according to established guidelines to ensure its accuracy, precision, and robustness. researchgate.net This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer. researchgate.net

Table 2: Example of Chiral HPLC Method Parameters for a Related Chiral Amine This table illustrates typical conditions for the enantiomeric separation of a similar chiral compound, as detailed in the literature. researchgate.net

| Parameter | Condition |

| Column | Chiralpak IA |

| Mobile Phase | n-hexane:ethanol (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Resolution (Rs) | > 10 |

Conformational Analysis of the Pyrrolidine Ring in this compound and its Analogues

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. nih.gov These conformations are typically described as either "envelope" (with four atoms co-planar and the fifth out of the plane) or "twist" (with no three atoms co-planar). For substituted prolines and their derivatives, the two predominant conformations are the Cγ-exo and Cγ-endo envelope forms, where the C-4 atom (Cγ) is puckered away from (exo) or towards (endo) the C-2 substituent, respectively. nih.govnih.gov

The specific conformation adopted by the pyrrolidine ring in this compound and its analogues is influenced by the nature and stereochemistry of its substituents. nih.gov Factors such as steric hindrance and electronic effects dictate the preferred pucker of the ring. nih.gov For instance, studies on 4-substituted prolines have shown that electronegative substituents can favor a specific puckering mode, while sterically demanding groups tend to occupy a pseudoequatorial position to minimize steric strain, thereby locking the ring into a preferred conformation. nih.gov

The primary experimental technique for studying these conformations in solution is high-resolution NMR spectroscopy. researchgate.net A detailed analysis of the vicinal proton-proton coupling constants (³J(H,H)) around the pyrrolidine ring allows for the determination of the dihedral angles between adjacent protons. researchgate.net These angles are directly related to the ring's pucker through the Karplus equation. By comparing experimental coupling constants with theoretical values for different conformations, the predominant puckering mode and the equilibrium between different conformers can be established. researchgate.net

Computational chemistry provides a powerful complementary tool for conformational analysis. researchgate.net Methods such as Density Functional Theory (DFT) can be used to calculate the geometries and relative energies of different possible conformers. researchgate.net By performing a conformational search, the lowest energy (most stable) conformers can be identified, and their relative populations can be estimated using Boltzmann statistics. researchgate.net The combination of experimental NMR data and theoretical calculations offers a comprehensive understanding of the conformational landscape of the pyrrolidine ring in these molecules. researchgate.net

Table 3: Relationship Between Pyrrolidine Ring Conformation and NMR Parameters This table outlines the general principles used in the conformational analysis of pyrrolidine rings. researchgate.net

| Conformation | Key Feature | Expected ³J(H,H) Coupling Constants |

| Cγ-endo | C-4 atom is puckered towards the C-2 substituent. | Characterized by specific dihedral angles between C2-H, C3-H, C4-H, and C5-H protons, leading to a predictable set of coupling constants. |

| Cγ-exo | C-4 atom is puckered away from the C-2 substituent. | Leads to a different set of dihedral angles and, consequently, different coupling constants compared to the endo form. |

| Twist | Intermediate conformations between envelope forms. | Results in averaged coupling constants if the interconversion is fast on the NMR timescale. |

Derivatization Strategies and Analogue Synthesis Based on the R N Ethylpyrrolidine 2 Carboxamide Scaffold

Synthesis of Substituted N-ethylpyrrolidine-2-carboxamide Derivatives

The synthesis of derivatives based on the (R)-N-ethylpyrrolidine-2-carboxamide core involves a range of chemical transformations that allow for precise control over the final molecular architecture. These strategies are crucial for exploring structure-activity relationships in drug discovery and for tailoring the physical properties of new materials. researchgate.net

The secondary amine of the pyrrolidine (B122466) ring is a key site for derivatization due to its nucleophilicity. nih.gov A common strategy involves N-acylation, where an acyl group is introduced onto the nitrogen atom. For instance, N-(substituted phenyl) pyrrolidine-2-carboxamides can be further acetylated using acetic anhydride (B1165640) in the presence of triethylamine (B128534) to yield 1-acetyl-N-(substituted) pyrrolidine-2-carboxamides. rroij.comresearchgate.net

Another significant modification is N-sulfonylation. This is demonstrated in the synthesis of sulphonamide pyrrolidine carboxamide derivatives, where tosyl or nitrophenylsulfonyl groups are attached to the pyrrolidine nitrogen. nih.gov These reactions typically involve reacting the parent pyrrolidine with a sulfonyl chloride, leading to stable sulfonamide products. nih.gov N-alkylation is another route, where alkyl groups are added to the nitrogen, for example, through reactions with alkyl halides like allyl bromide in the presence of a base such as potassium carbonate. nih.gov

Table 1: Examples of N-Substitution Reactions on the Pyrrolidine Ring

| Reaction Type | Reagents | Resulting Functional Group |

| N-Acetylation | Acetic anhydride, triethylamine | Acetyl |

| N-Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Tosyl |

| N-Sulfonylation | 4-Nitrobenzenesulfonyl chloride | Nitrophenylsulfonyl |

| N-Alkylation | Allyl bromide, K2CO3 | Allyl |

The carboxamide group offers a prime location for introducing diversity. A widely used synthetic route begins with the conversion of (R)-pyrrolidine-2-carboxylic acid (L-proline) into its more reactive acid chloride derivative, pyrrolidine-2-carbonyl chloride, often using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). rroij.comnih.gov This intermediate readily reacts with a wide array of primary and secondary amines to form diverse N-substituted pyrrolidine-2-carboxamides. rroij.com

This method has been extensively used to synthesize series of N-(substituted phenyl)pyrrolidine-2-carboxamides by reacting the acid chloride with various substituted anilines. rroij.comresearchgate.netnih.gov This approach allows for the systematic variation of substituents on an aromatic ring, which is a common strategy for optimizing the biological activity of lead compounds. nih.gov For example, derivatives have been prepared with phenyl, 4-chlorophenyl, and 4-methoxyphenyl (B3050149) groups attached to the carboxamide nitrogen. nih.gov The synthesis of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides has also been achieved through a one-pot amidation process using thionyl chloride and various amines. nih.gov

Table 2: Synthesis of N-Aryl Pyrrolidine-2-Carboxamide (B126068) Derivatives

| Starting Material | Activating Reagent | Amine Substrate | Product Type |

| (R)-pyrrolidine-2-carboxylic acid | PCl₅ / Acetyl Chloride | Substituted anilines | N-(substituted phenyl)pyrrolidine-2-carboxamide |

| (R)-pyrrolidine-2-carboxylic acid | Thionyl Chloride (SOCl₂) | Substituted anilines | N-(substituted phenyl)pyrrolidine-2-carboxamide |

| 1-Tosylpyrrolidine-2-carboxylic acid | EDC, HOBt | 2-amino-N-phenylpropanamide | N-(1-oxo-1-(phenylamino)propan-2-yl)-1-tosylpyrrolidine-2-carboxamide |

| 1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxylic acid | EDC, HOBt | 2-amino-N-(4-chlorophenyl)propanamide | N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide |

Direct modification of the carbon atoms of the pyrrolidine ring, known as C-H functionalization, is a powerful tool for creating novel analogues. organic-chemistry.org These reactions allow for the introduction of substituents at positions that are otherwise difficult to access. organic-chemistry.orgresearchgate.net

Palladium-catalyzed C(sp³)–H arylation has been used to introduce aryl groups at the C(4) position of pyrrolidine-3-carboxylic acid derivatives with high regio- and stereoselectivity. acs.org Other methods focus on functionalizing the C(2) or C(5) positions, which are adjacent to the nitrogen atom. For instance, N-aryl-2-allyl pyrrolidines can be synthesized via palladium-catalyzed carboamination reactions. nih.gov Additionally, modular approaches based on the intramolecular cyclization of acyclic precursors have been developed to yield 2-(het)arylpyrrolidine-1-carboxamides. researchgate.net The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates showcases another route to functionalization at the C2-position. nih.gov

Oxidative methods using reagents like diacetoxyiodobenzene (B1259982) can introduce functional groups at the α-position (C2 or C5) via the formation of an N-acyliminium ion intermediate. nih.gov These advanced synthetic techniques significantly expand the chemical space accessible from the simple pyrrolidine scaffold. organic-chemistry.orgrsc.org

Creation of Complex Peptide and Peptidomimetic Conjugates incorporating the Pyrrolidine-2-carboxamide unit

The rigid structure of the pyrrolidine ring makes it an excellent scaffold for designing peptidomimetics, which are molecules that mimic the structure and function of natural peptides. nih.gov By incorporating the (R)-pyrrolidine-2-carboxamide unit into a peptide sequence, chemists can introduce conformational constraints. This is a valuable strategy in drug design, as it can lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target, such as inhibiting protein-protein interactions. mdpi.com

For example, (S)-pyrrolidine-2-carboxamide has been used in the synthesis of Protirelin (thyrotropin-releasing hormone), a small peptide hormone. mdpi.com In other applications, the pyrrolidine-2-carboxamide core is coupled with other amino acid derivatives. For instance, 1-Tosylpyrrolidine-2-carboxylic acid has been coupled with various 2-amino-N-substituted-phenylpropanamides to create more complex peptidomimetic structures. nih.gov These conjugates are designed to mimic proline-rich antimicrobial peptides, aiming to overcome bacterial resistance to conventional antibiotics. nih.gov

Metal Complexation Studies Involving Pyrrolidine-2-carboxamide Ligands

The nitrogen and oxygen atoms within the pyrrolidine-2-carboxamide scaffold can act as donor atoms, allowing these molecules to function as ligands that bind to metal ions, forming coordination complexes. researchgate.net The parent amino acid, L-proline, is well-known to form stable chelate complexes with various transition metals, acting as an efficient N,O-bidentate ligand. rsc.org

Derivatives of pyrrolidine have been shown to form complexes with a range of transition metals, including copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). researchgate.net Structural studies suggest that these complexes can adopt different geometries, such as octahedral or tetrahedral, depending on the metal ion and the specific ligand structure. researchgate.netresearchgate.net In some cases, the pyrrolidine-based ligands have been found to be tetradentate, meaning they can bind to the metal ion at four different points. researchgate.net The study of these metal complexes is important for applications in catalysis and for understanding the role of metal ions in biological systems. mdpi.comresearchgate.netresearchgate.net

Research Applications and Biological Relevance of R N Ethylpyrrolidine 2 Carboxamide and Its Derivatives

Role as a Chiral Building Block in Asymmetric Synthetic Methodologies

The inherent chirality of the pyrrolidine (B122466) ring, originating from L-proline, makes (R)-N-ethylpyrrolidine-2-carboxamide and its analogs invaluable as chiral building blocks in asymmetric synthesis. researchgate.netnih.gov This structural motif is central to the design of organocatalysts and chiral ligands that facilitate the stereoselective formation of new chemical bonds. nih.gov The pyrrolidine scaffold plays a crucial role in establishing a well-defined chiral environment around a catalytic center, thereby directing the stereochemical outcome of a reaction. nih.gov

The N-substituted carboxamide functionality, as seen in this compound, can participate in hydrogen bonding, which is a key interaction in many organocatalytic transition states. nih.gov This ability to form hydrogen bonds allows these molecules to activate and orient substrates, leading to high levels of enantioselectivity. nih.gov For instance, prolinamides, a class of compounds to which this compound belongs, have been successfully employed as organocatalysts in a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. nih.gov The stereospecificity of these reactions is often dictated by the steric and electronic properties of the N-substituent on the carboxamide group.

The versatility of the pyrrolidine ring allows for its functionalization at various positions, leading to a diverse library of chiral ligands and catalysts. nih.gov These building blocks are instrumental in the synthesis of complex natural products and pharmaceuticals, where precise control of stereochemistry is paramount. researchgate.net The development of novel synthetic strategies for the asymmetric construction of substituted chiral pyrrolidines continues to be an active area of research, driven by the significant impact of these scaffolds in synthetic organic chemistry. nih.gov

Precursor in the Synthesis of Bioactive Compounds for Mechanistic Studies

The (R)-pyrrolidine-2-carboxamide core is a prevalent feature in a multitude of biologically active compounds, making it a valuable precursor for the synthesis of novel therapeutic agents and molecular probes for mechanistic studies. researchgate.netmdpi.com Its rigid structure and chiral nature are key to its ability to interact with biological targets in a specific manner.

The structural rigidity of the pyrrolidine ring makes it an excellent scaffold for the design of peptidomimetics. nih.gov By incorporating the this compound moiety into a peptide sequence, it is possible to mimic or stabilize specific secondary structures, such as β-turns and polyproline helices. nih.gov This is of significant interest in medicinal chemistry, as it allows for the development of peptide-based drugs with improved pharmacokinetic properties, such as resistance to enzymatic degradation.

Pyrrolinone-based peptidomimetics, derived from pyrrolidine scaffolds, have been shown to be effective mimics of β-strands and β-sheets. nih.gov These structures have been successfully applied in the design of enzyme inhibitors, including those targeting HIV-1 protease. nih.gov The ability to control the backbone conformation through the stereochemistry of the pyrrolidine monomers is a key advantage of this approach. nih.gov The synthesis of these complex structures often involves the iterative coupling of pyrrolidine-based monomers, both in solution and on solid supports. nih.gov

Derivatives of (R)-pyrrolidine-2-carboxamide have been systematically designed and synthesized as selective ligands for various receptors. A notable example is the development of 3-arylpyrrolidine-2-carboxamide derivatives as ligands for the melanocortin-4 receptor (MC4R), which is involved in the regulation of energy homeostasis. nih.gov In these studies, it was found that the stereochemistry of the pyrrolidine ring is crucial for binding affinity, with the (2R, 3R)-isomer demonstrating the most potent activity. nih.gov

The synthesis of such ligands allows for detailed structure-activity relationship (SAR) studies, providing insights into the specific molecular interactions that govern receptor binding. nih.gov This knowledge is invaluable for the rational design of new therapeutic agents with improved potency and selectivity. The pyrrolidine scaffold serves as a rigid framework that orients the necessary pharmacophoric groups in the correct spatial arrangement for optimal receptor interaction.

The pyrrolidine core is a key structural component in numerous compounds with demonstrated anticancer activity. nih.govnih.gov A variety of N-substituted pyrrolidine-2-carboxamide (B126068) derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. nih.gov For example, a series of N-(4'-substituted phenyl)-l-prolinamides were synthesized and tested against four human carcinoma cell lines: SGC7901 (gastric), HCT-116 (colon), HepG2 (liver), and A549 (lung). nih.gov

Several of these compounds exhibited significant tumor inhibitory activities. nih.gov Notably, some derivatives displayed stronger antineoplastic potencies against the A549 cell line than the standard anticancer drug 5-fluorouracil. nih.gov These findings underscore the potential of the l-prolinamide (B555322) scaffold as a promising starting point for the development of novel broad-spectrum anticancer agents. nih.gov The mechanism of action of these compounds is often linked to the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| N-(4'-nitrophenyl)-l-prolinamide derivative 4a | A549 (Lung) | 95.41 ± 0.67% cell inhibition at 100 µM | nih.gov |

| N-(4'-nitrophenyl)-l-prolinamide derivative 4s | A549 (Lung) | 70.13 ± 3.41% cell inhibition at 100 µM (higher than 5-fluorouracil) | nih.gov |

| N-(4'-nitrophenyl)-l-prolinamide derivative 4u | A549 (Lung) | 83.36 ± 1.70% cell inhibition at 100 µM (higher than 5-fluorouracil) | nih.gov |

| N-(4'-nitrophenyl)-l-prolinamide derivative 4a | HCT-116 (Colon) | 93.33 ± 1.36% cell inhibition at 100 µM (outperformed reference) | nih.gov |

| N-(4'-nitrophenyl)-l-prolinamide derivative 4u | HCT-116 (Colon) | 81.29 ± 2.32% cell inhibition at 100 µM (outperformed reference) | nih.gov |

In the face of growing antibiotic resistance, the development of new antimicrobial agents is a critical area of research. nih.gov Pyrrolidine-2-carboxamide derivatives have emerged as a promising class of compounds with potential antibacterial activity. nih.gov These molecules are being investigated as mimics of proline-rich antimicrobial peptides, which are a part of the innate immune system. nih.gov

A series of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides were synthesized and evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov Several of these compounds demonstrated significant activity, with one derivative showing a minimum inhibitory concentration (MIC) of 15.6 µg/mL against Staphylococcus aureus. nih.gov In silico studies, such as molecular docking, have been employed to investigate the potential molecular targets of these compounds. tandfonline.comtandfonline.com For instance, some pyrrolidine-2,5-dione bearing carboxamides have shown good binding scores to the active site of tyrosyl-tRNA synthetase, a crucial bacterial enzyme. tandfonline.comtandfonline.com

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | Staphylococcus aureus | 15.6 µg/mL | nih.gov |

| N-(o-nitrophenyl)cycloamino-2-carboxylic acids | Enterobacter cloacae | 15.6 µg/mL | researchgate.net |

| N-(o-nitrophenyl)cycloamino-2-carboxylic acids | Enterococcus faecalis | 15.6 µg/mL | researchgate.net |

| N-(o-nitrophenyl)cycloamino-2-carboxylic acids | Proteus mirabilis | 15.6 µg/mL | researchgate.net |

Applications in Coordination Chemistry for Material Science and Catalysis

The ability of the pyrrolidine scaffold to be functionalized with various donor atoms makes it a versatile platform for the design of chiral ligands for coordination chemistry. bohrium.com These ligands can coordinate with metal ions to form complexes with applications in materials science and asymmetric catalysis. bohrium.com The chirality of the pyrrolidine backbone can be transferred to the metal center, creating a chiral environment that can induce enantioselectivity in catalytic reactions. bohrium.com

Pyrrolidine-based ligands have been incorporated into metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). bohrium.com These porous crystalline materials have potential applications in enantioselective adsorption and heterogeneous asymmetric catalysis. bohrium.com The well-defined pores and channels of these frameworks can provide size- and shape-selectivity in catalytic transformations. bohrium.com The development of chiral frameworks functionalized with pyrrolidine derivatives is an expanding area of research with the potential to create highly efficient and recyclable catalysts. bohrium.com

Computational and Theoretical Investigations of R N Ethylpyrrolidine 2 Carboxamide and Its Analogues

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govscirp.org It is widely applied to predict molecular geometries, electronic properties, and reactivity, providing a foundational understanding of a compound's behavior at the atomic level. nih.govssrn.com

A crucial first step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional arrangement (the ground state) is determined. nih.govmdpi.com Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the optimal bond lengths, bond angles, and dihedral angles for (R)-N-ethylpyrrolidine-2-carboxamide and its derivatives. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. biomedres.us

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govbiomedres.us This property is often associated with higher biological activity. Conversely, a large energy gap indicates higher stability and lower chemical reactivity. biomedres.us For analogues of this compound, modifications to the core structure can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Pyrrolidine (B122466) Analogues

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Implication |

| Pyrrolidine Carboxamide Derivative | -6.646 | -1.816 | 4.830 | High Stability |

| Substituted Pyrrolidine Analog 1 | -6.297 | -1.810 | 4.487 | Moderate Reactivity |

| Substituted Pyrrolidine Analog 2 | -5.728 | -3.725 | 2.003 | High Reactivity |

Note: Data are illustrative, based on values reported for analogous heterocyclic and carboxamide compounds in computational studies. scirp.orgbiomedres.us

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors, and for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.govresearchgate.net

In an MEP map, different colors represent different electrostatic potential values. nih.gov

Red regions indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack and are often associated with electronegative atoms like oxygen or nitrogen.

Blue regions denote areas of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen of the carboxamide group, making it a primary site for hydrogen bond donation. The hydrogen atom on the amide nitrogen would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. Understanding this charge landscape is crucial for predicting binding orientations in molecular docking simulations. rsc.org

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. scispace.com This technique is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. scispace.commalariaworld.org

In the context of this compound analogues, docking simulations can predict how these compounds might interact with specific biological targets. For instance, studies on similar pyrrolidine carboxamide derivatives have explored their binding to targets such as Plasmodium falciparum N-myristoyltransferase (PfNMT), a potential antimalarial target, and various bacterial or cancer-related proteins. malariaworld.orgplos.org

The simulation places the ligand into the binding site of the receptor and calculates a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. scispace.com The analysis of the docked pose reveals key interactions, such as:

Hydrogen bonds: Crucial for specificity and affinity, often involving the amide group of the carboxamide.

Hydrophobic interactions: Occurring between nonpolar regions of the ligand and receptor.

Pi-pi stacking: Interactions between aromatic rings, if present in an analogue.

One study on sulphonamide pyrrolidine carboxamide derivatives identified a lead compound, 10o , which showed a strong binding affinity to the PfNMT active site with a theoretical inhibition constant (Ki) of 0.09 µM, comparable to a known reference ligand. malariaworld.orgplos.org Another investigation designed novel pyrrolidine derivatives to inhibit the MDM2-p53 interaction, a key target in cancer therapy. scispace.com The best-designed compound from this study achieved a binding energy of -9.4 kcal/mol, superior to the reference compound. scispace.com

Table 2: Example Molecular Docking Results for Pyrrolidine Carboxamide Analogues

| Compound/Analogue | Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |

| Spiro[pyrrolidine-oxindole] Derivative | MDM2-p53 | -9.4 | Hydrogen bonds, pi-pi stacking |

| Sulphonamide Pyrrolidine Carboxamide (10o ) | P. falciparum NMT | N/A (Ki = 0.09 µM) | Hydrogen bonds with key residues |

| D(S, R) prolinamide | C. histolyticum collagenase | -115.09 (ACE) | Interaction with Asn 210 |

Note: Docking scores are reported using different metrics (e.g., kcal/mol, Atomic Contact Energy) depending on the software and study. scispace.commalariaworld.orgscispace.com

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. bohrium.comnih.gov Computational approaches integrate data from DFT and molecular docking to build predictive SAR models. By systematically modifying the structure of a lead compound like this compound and evaluating the resulting changes in calculated properties (e.g., reactivity, binding affinity), researchers can deduce which structural features are critical for activity. tandfonline.com

For example, a computational SAR study on a series of pyrrolidine derivatives might reveal that:

Substitution on the pyrrolidine ring: Adding bulky or electron-withdrawing groups at specific positions could enhance or diminish binding affinity, depending on the topology of the target's active site. bohrium.comnih.gov

Modification of the N-ethyl group: Replacing the ethyl group with other alkyl or aryl substituents could alter the compound's hydrophobicity, influencing its ability to interact with nonpolar pockets in the receptor.

Changes to the carboxamide moiety: Altering the amide portion could affect its hydrogen bonding capabilities, which are often essential for anchoring the ligand in the binding site. plos.org

In a study of spiro-oxindole pyrrolidine derivatives as α-amylase inhibitors, SAR analysis showed that substituting the structure with bromine atoms resulted in higher inhibitory activity. tandfonline.com Similarly, for another series targeting the DPP-4 enzyme, the introduction of a fluorine atom was found to be most effective, while adding an ethyl alcohol group diminished potency. tandfonline.com These computational insights guide medicinal chemists in designing and synthesizing more potent and selective analogues, optimizing the therapeutic potential of the pyrrolidine carboxamide scaffold.

Spectroscopic Characterization and Analytical Techniques for R N Ethylpyrrolidine 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural assignment of (R)-N-ethylpyrrolidine-2-carboxamide can be achieved.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Interpretation

The expected NMR spectra for this compound would feature distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (nitrogen and oxygen), the rigidity of the pyrrolidine (B122466) ring, and the magnetic anisotropy of the carbonyl group.

¹H NMR Spectroscopy: The proton spectrum is anticipated to show signals for the 14 protons of the molecule. The protons of the primary amide (-CONH₂) would likely appear as a broad singlet in the downfield region (typically 5.0-8.0 ppm), with its exact position being sensitive to solvent, concentration, and temperature. The single proton on the chiral center (C2) is expected to be a multiplet around 3.5-4.0 ppm, shifted downfield due to its proximity to the electronegative nitrogen and the carbonyl carbon. The protons of the N-ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) group (around 3.0-3.5 ppm) and a triplet for the methyl (-CH₃) group (around 1.0-1.3 ppm). The remaining six protons on the pyrrolidine ring (C3, C4, C5) would appear as complex multiplets in the upfield region (typically 1.5-2.5 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display seven distinct signals, one for each carbon atom. The carbonyl carbon (C=O) of the amide group is expected to have the largest chemical shift, appearing significantly downfield in the range of 170-180 ppm. The chiral carbon (C2) would likely resonate around 60-65 ppm. The carbons of the pyrrolidine ring and the N-ethyl group would appear at higher fields.

The table below outlines the predicted chemical shift assignments for this compound.

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -C=O | - | - | 170-180 |

| C2-H (α-CH) | 3.5-4.0 | Multiplet | 60-65 |

| C3-H₂ | 1.8-2.2 | Multiplet | 28-32 |

| C4-H₂ | 1.6-2.0 | Multiplet | 23-27 |

| C5-H₂ | 2.8-3.2 | Multiplet | 48-52 |

| N-CH₂-CH₃ | 3.0-3.5 | Quartet | 42-46 |

| N-CH₂-CH₃ | 1.0-1.3 | Triplet | 13-16 |

| -NH₂ | 5.0-8.0 | Broad Singlet | - |

DEPT (Distortionless Enhancement by Polarization Transfer) Analysis

DEPT NMR experiments are invaluable for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, thereby confirming the assignments from the standard ¹³C NMR spectrum. libretexts.orglibretexts.orgnanalysis.com A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would be performed.

DEPT-90: This spectrum would exclusively show the signal for the methine carbon (CH), which in this molecule is the chiral carbon C2.

DEPT-135: This experiment provides more comprehensive information. It would display positive signals for the methine (C2) and methyl (the -CH₃ of the ethyl group) carbons. The methylene carbons (C3, C4, C5 of the ring, and the -CH₂- of the ethyl group) would appear as negative signals. The carbonyl carbon, being a quaternary carbon with no attached protons, would be absent from all DEPT spectra. libretexts.orglibretexts.org

This multipronged NMR approach allows for an unambiguous confirmation of the molecule's covalent structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would arise from the primary amide group. A pair of medium-to-strong absorption bands between 3100 and 3500 cm⁻¹ corresponds to the symmetric and asymmetric N-H stretching vibrations. wpmucdn.comspectroscopyonline.com The spectrum would also feature a very strong and sharp absorption band for the carbonyl (C=O) stretch, known as the Amide I band, typically appearing around 1630-1680 cm⁻¹. spectroscopyonline.com Another characteristic band, the Amide II band, resulting from N-H bending, is expected near 1600 cm⁻¹. wpmucdn.com

The aliphatic C-H stretching vibrations from the pyrrolidine ring and the ethyl group would be visible as multiple sharp peaks in the 2850-3000 cm⁻¹ region. rockymountainlabs.com The presence of a tertiary amine within the pyrrolidine ring is confirmed by the absence of any N-H stretch associated with it, distinguishing it from primary or secondary cyclic amines. quora.comtutorchase.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) | 3100 - 3500 (two bands) |

| C-H Stretch | Aliphatic (Ring and Ethyl) | 2850 - 3000 |

| C=O Stretch (Amide I) | Amide Carbonyl | 1630 - 1680 |

| N-H Bend (Amide II) | Primary Amide (-NH₂) | ~1600 |

| C-N Stretch | Amine/Amide | 1300 - 1400 |

Mass Spectrometry (MS) and Elemental Analysis for Compound Identification and Purity

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

For this compound (C₇H₁₄N₂O), the molecular weight is 142.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 142. A key fragmentation pathway for cyclic amines involves alpha-cleavage, where the bonds adjacent to the nitrogen atom break. libretexts.orgmiamioh.edu A characteristic fragment would be the loss of the ethyl group (M - 29), resulting in a peak at m/z 113. Another prominent fragmentation would involve the cleavage of the pyrrolidine ring, potentially leading to a base peak at m/z 98, corresponding to the [M - CONH₂]⁺ fragment ion. Other smaller fragments would correspond to further breakdown of the ring and side chains.

Elemental analysis serves as a fundamental check of purity and confirms the empirical formula. The theoretical elemental composition of C₇H₁₄N₂O is calculated as follows:

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 59.12% |

| Hydrogen (H) | 9.92% |

| Nitrogen (N) | 19.70% |

| Oxygen (O) | 11.25% |

Experimental results from a pure sample should align closely with these theoretical values.

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating the target compound from impurities and for its quantification. Given the polar and chiral nature of this compound, High-Performance Liquid Chromatography (HPLC) is the most suitable technique.

Reversed-Phase HPLC (RP-HPLC): For routine purity analysis and quantification, RP-HPLC would be employed. A C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would provide good separation from nonpolar impurities. Detection could be achieved using a UV detector, as the amide bond provides a chromophore, or more selectively and sensitively with a mass spectrometer (LC-MS).

Chiral HPLC: A critical analytical requirement for a single-enantiomer compound is to determine its enantiomeric purity. This is accomplished using chiral chromatography. researchgate.net A specialized chiral stationary phase (CSP), such as one based on a polysaccharide like amylose (B160209) or cellulose, would be used. researchgate.netimpactfactor.org This technique can effectively separate the (R)- and (S)-enantiomers, allowing for the precise quantification of any unwanted (S)-enantiomer. juniperpublishers.comnih.govresearchgate.net The development of such a method is crucial for quality control in any synthesis or formulation process.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into (R)-N-ethylpyrrolidine-2-carboxamide and its parent structure, the pyrrolidine-2-carboxamide (B126068) scaffold, has yielded significant contributions across synthetic chemistry and medicinal research. As a derivative of the amino acid proline, this class of compounds is a crucial building block in organic synthesis. mdpi.commedchemexpress.com The core pyrrolidine (B122466) ring is a prevalent motif in numerous biologically active natural products and synthetic compounds, valued for its stereochemical complexity and three-dimensional structure that is advantageous for exploring pharmacophore space. nih.govresearchgate.net

Key findings demonstrate that the pyrrolidine-2-carboxamide framework is a versatile scaffold for developing therapeutic agents. Derivatives have shown a wide array of biological activities, including anticonvulsant, anticancer, antibacterial, and anti-diabetic properties. nih.govresearchgate.netrroij.comresearchgate.net For instance, specific N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have exhibited potent anticonvulsant effects in maximal electroshock seizure (MES) tests. rroij.com Other research has identified pyrrolidine carboxamides as a novel class of inhibitors for enzymes crucial to the survival of pathogens like Mycobacterium tuberculosis, highlighting their potential in developing new anti-infective drugs. nih.gov The stereochemistry of the pyrrolidine ring, as seen in the (R)-configuration, is often crucial, as different stereoisomers can exhibit varied biological profiles due to distinct binding modes with enantioselective proteins. nih.govresearchgate.net The synthesis of these compounds often starts from proline or its derivatives, with methods developed to maintain optical purity during chemical transformations. mdpi.com

Emerging Trends and Challenges in Pyrrolidine-2-carboxamide Research

The field of pyrrolidine-2-carboxamide research is characterized by several emerging trends and persistent challenges. A significant trend is the increasing use of this scaffold in asymmetric organocatalysis. unibo.it Proline and its derivatives are recognized as simple and effective "organocatalysts" for various chemical transformations, a role that leverages the chiral nature of the pyrrolidine ring. unibo.it Another major trend is the development of pyrrolidine derivatives as dual-target or multi-target inhibitors in medicinal chemistry, such as compounds designed to inhibit both EGFR and CDK2 for anticancer applications. researchgate.net There is also a growing focus on creating mimics of antimicrobial peptides to combat bacterial resistance, with N-(2′-nitrophenyl)pyrrolidine-2-carboxamides showing promise. researchgate.net

Despite these advances, significant challenges remain. A primary hurdle is the development of highly efficient and stereoselective synthetic methods. mdpi.com While syntheses starting from chiral precursors like L-proline are common, achieving specific substitutions and maintaining stereochemical integrity can be complex and require multi-step processes. mdpi.combeilstein-journals.org For industrial-scale production, particularly from renewable sources like fermentation-derived succinate, challenges include avoiding catalyst poisoning and developing robust, economically viable catalytic systems. researchgate.net Furthermore, while many derivatives show promising in vitro activity, translating this to in vivo efficacy with favorable pharmacokinetic and safety profiles remains a critical challenge in drug development. rroij.comnih.gov

Potential Avenues for Advanced Synthetic Methodologies

Future research will likely focus on overcoming current synthetic limitations through the development of more advanced and efficient methodologies. One promising avenue is the expanded use of multicomponent reactions (MCRs). tandfonline.com MCRs offer a streamlined approach to synthesizing complex pyrrolidine derivatives by combining three or more reactants in a single step, which improves synthetic efficacy and reduces waste. tandfonline.com

The application of modern energy sources to drive reactions represents another key area for advancement. Methodologies such as microwave-assisted organic synthesis (MAOS) and ultrasound irradiation have already been shown to accelerate the synthesis of pyrrolidine derivatives, fitting well within the principles of green chemistry. nih.govtandfonline.comresearchgate.net These techniques can lead to shorter reaction times and improved yields compared to conventional heating methods. tandfonline.com

Furthermore, the use of novel catalytic systems is a critical area of exploration. This includes the development of new organocatalysts derived from proline for asymmetric synthesis and the application of strategies like C(sp3)-H activation to functionalize the pyrrolidine ring in a highly selective manner. unibo.itnih.gov Sequential reactions, such as asymmetric allylic alkylation followed by ring contraction, are also being explored to create complex, enantioenriched 2,2-disubstituted pyrrolidines. nih.gov These advanced methods hold the potential to provide more direct and versatile access to novel this compound analogs and other complex derivatives.

Table 1: Comparison of Modern Synthetic Techniques for Pyrrolidine-2-Carboxamide Derivatives

| Methodology | Advantages | Key Features | Reference |

| Multicomponent Reactions (MCRs) | High synthetic efficacy, step-economy, reduced waste. | One-pot synthesis combining three or more reactants. | tandfonline.com |

| Ultrasound Irradiation | Simple, efficient, green solvent compatibility. | Uses ultrasonic waves to accelerate chemical reactions. | tandfonline.comresearchgate.net |

| Microwave-Assisted Synthesis (MAOS) | Increased synthetic efficiency, supports green chemistry. | Utilizes microwave heating to reduce reaction times. | nih.govtandfonline.com |

| C(sp3)-H Activation | Highly efficient and enantioselective functionalization. | Directly converts C-H bonds to C-C or C-X bonds. | nih.gov |

| Asymmetric Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | Uses small chiral organic molecules (e.g., proline derivatives) to catalyze reactions. | unibo.it |

Exploration of Novel Academic and Industrial Applications

The unique structural and chemical properties of this compound and related compounds open up numerous avenues for novel applications in both academic and industrial settings.

In academia, the pyrrolidine scaffold is a cornerstone for research into new asymmetric catalytic methods. unibo.it The development of novel pyrrolidine-based organocatalysts continues to be a vibrant area of research, aiming to achieve higher efficiency and selectivity in complex organic transformations. unibo.it These compounds also serve as valuable molecular probes for studying biological processes. For example, derivatives are used to investigate enzyme inhibition mechanisms, such as those targeting α-amylase, α-glucosidase, or the enoyl acyl carrier protein reductase (InhA) in tuberculosis. nih.govnih.gov

Industrially, the primary application lies in the pharmaceutical sector, where pyrrolidine-2-carboxamides serve as key intermediates in the synthesis of a wide range of drugs. mdpi.comgoogle.com Their established biological activities suggest immense potential for the development of new therapeutics for epilepsy, cancer, diabetes, and infectious diseases. rroij.comresearchgate.netfrontiersin.orgnih.gov Beyond pharmaceuticals, there is emerging potential in materials science. For example, polymers incorporating the N-ethyl pyrrolidine moiety are being evaluated as vehicles for miRNA delivery to neural cells, indicating a future role in advanced drug delivery systems and gene therapy. nih.gov The development of pyrrolidinones from renewable feedstocks also points to their potential use as green solvents and monomers for producing novel polymers. researchgate.net

Table 2: Investigated and Potential Applications of Pyrrolidine-2-Carboxamide Derivatives

| Application Area | Specific Use | Compound Class/Example | Reference |

| Pharmaceuticals | Anticonvulsant Agents | N-(substituted phenyl) pyrrolidine-2-carboxamides | rroij.com |

| Anticancer Agents | Pyrrolidine‐carboxamide derivatives (EGFR/CDK2 inhibitors) | researchgate.net | |

| Anti-diabetic Agents | Pyrrolidine derivatives (α-amylase and α-glucosidase inhibitors) | researchgate.netnih.gov | |

| Antibacterial/Antimicrobial | N-(2′-nitrophenyl)pyrrolidine-2-carboxamides | researchgate.net | |

| Antitubercular Agents | Pyrrolidine carboxamides (InhA inhibitors) | nih.gov | |

| Agrochemicals | Anthelmintic Agents | Pyrrolidine oxadiazoles | frontiersin.org |

| Organic Synthesis | Asymmetric Organocatalysis | Proline and derivatives | unibo.it |

| Materials Science | Drug Delivery Systems | Poly(N-Ethyl Pyrrolidine Methacrylamide) | nih.gov |

| Green Solvents/Polymers | N-methyl pyrrolidinone (NMP) from renewable sources | researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize (R)-N-ethylpyrrolidine-2-carboxamide and its enantiomers?

- Methodology : The synthesis typically involves stereoselective functionalization of pyrrolidine-2-carboxamide precursors. For example, acylation of pyrrolidine-2-carboxylic acid derivatives with ethylamine under carbodiimide coupling conditions (e.g., EDC/HOBt) can yield the target compound . Enantiomeric purity is achieved via chiral resolution (e.g., using chiral HPLC) or asymmetric catalysis, as demonstrated in proline-mimetic syntheses .

- Key Data : Evidence from asymmetric catalysis studies shows that enantiomeric excess (ee) >95% can be achieved using chiral auxiliaries like (S)-BINOL-derived catalysts .

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR can confirm regiochemistry and substituent positions. For stereochemical analysis, NOESY or ROESY experiments detect spatial proximity of protons .

- X-ray Crystallography : Absolute configuration is resolved via single-crystal diffraction, as seen in studies of structurally related pyrrolidine carboxamides .

- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak IA/IB .

Advanced Research Questions

Q. How can researchers evaluate the efficacy of this compound as a proline mimetic in asymmetric catalysis?

- Methodology :

- Catalytic Activity Assays : Compare reaction rates and ee values in benchmark reactions (e.g., aldol reactions) using the compound versus natural proline. For instance, in aldol reactions, catalytic loading (5–10 mol%) and solvent polarity (e.g., DMSO vs. THF) significantly influence yield and stereoselectivity .

- Kinetic Studies : Monitor reaction progress via H NMR or LC-MS to determine turnover frequencies (TOF). Data from proline-mimetic studies indicate TOFs up to 12 h in optimized conditions .

Q. What strategies are used to optimize the structure-activity relationship (SAR) of this compound derivatives for receptor binding?

- Methodology :

- Fragment-Based Design : Introduce substituents (e.g., aryl groups, halogens) at the pyrrolidine nitrogen or carboxamide moiety to modulate steric and electronic properties. For example, N-benzyl derivatives show enhanced AT receptor affinity (IC ~50 nM) compared to the parent compound .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target receptors (e.g., angiotensin receptors). Validate predictions with SPR (surface plasmon resonance) binding assays .

- Data Interpretation : Contradictory SAR outcomes (e.g., reduced affinity despite favorable docking scores) may result from conformational flexibility or solvation effects, necessitating free-energy perturbation (FEP) simulations .

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For instance, IC values for receptor binding may vary by 10-fold due to differences in CHO vs. HEK293 cell models .

- Reproducibility Testing : Replicate key experiments with standardized protocols (e.g., fixed ligand concentrations, pH buffers).

- Case Study : A 2011 study reported AT affinity for a tetrazole-substituted derivative (IC = 12 nM), but subsequent work found weaker binding (IC = 80 nM) due to divergent assay temperatures (25°C vs. 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.